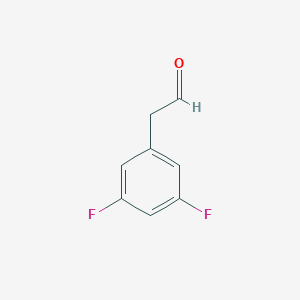

2-(3,5-Difluorophenyl)acetaldehyde

Overview

Description

2-(3,5-Difluorophenyl)acetaldehyde (DFPA) is an aldehyde compound with a wide range of applications in the fields of organic synthesis and biochemistry. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. DFPA is a versatile precursor for the synthesis of various compounds, including aldehydes, ketones, amines, and carboxylic acids. DFPA has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles.

Scientific Research Applications

Environmental Water Samples Analysis : It serves as a new molecular probe for the trace measurement of carbonyl compounds in water samples. This probe offers very low limits of detection and high sensitivity, making it ideal for environmental monitoring (Houdier, Perrier, Defrancq, & Legrand, 2000).

Chemical Synthesis : 2-(2-aminophenyl)-acetaldehyde dimethyl acetal is a novel reagent used for protecting carboxylic acids and can be easily converted to esters, amides, and aldehydes, highlighting its utility in chemical synthesis (Arai, Tokuyama, Linsell, & Fukuyama, 1998).

DNA Interaction Studies : Acetaldehyde forms stable DNA adducts, including interstrand cross-links, in reactions with calf thymus DNA or deoxyguanosine, which is crucial for understanding its interaction with DNA (Wang, McIntee, Cheng, Shi, Villalta, & Hecht, 2000).

Combustion Research : The combustion characteristics of acetaldehyde are significant for developing core mechanisms and reducing associated emissions. This research is vital in the field of energy and environmental science (Tao, Sun, Yang, Hansen, Moshammer, & Law, 2017).

Food and Beverage Safety : Acetaldehyde's presence in foods and beverages is studied for risk assessment, as its concentration can impact both quality and health safety (Miyake & Shibamoto, 1993).

Cancer Risk Assessment : Exposure to acetaldehyde increases cancer risk by forming DNA adducts such as 1,N2-propano-2'-deoxyguanosine. These studies are crucial for understanding the carcinogenic potential of acetaldehyde (Garcia et al., 2011).

Clinical and Experimental Studies : Improved methods for measuring acetaldehyde in blood and tissues are used in clinical and experimental studies of ethanol metabolism, important for understanding its effects on the body (Lynch, Lim, Thomas, & Peters, 1983).

Catalysis and Surface Chemistry : Acetaldehyde reactions on CeO2 and CeO2-supported catalysts are studied for applications in oxidation, reduction, or carbon-carbon bond formation reactions, highlighting its importance in catalysis research (Idriss et al., 1995).

Fermentation Process Optimization : The kinetics of acetaldehyde during alcoholic fermentation by Saccharomyces cerevisiae are crucial for improving ethanol production yields, product stabilization, and understanding toxicological aspects (Jackowetz, Dierschke, & Orduña, 2011).

Renewable Energy Sources : Acetals produced from renewable resources like glycerol and acetaldehyde can be used as oxygenated diesel additives, contributing to the development of sustainable energy sources (Agirre et al., 2013).

Liquor and Spirits Flavor Analysis : Acetaldehyde is a flavor constituent in liquor and spirits, contributing to their spicy taste, but its excessive intake is harmful to health. This research is important in the food and beverage industry (Yang et al., 2019).

properties

IUPAC Name |

2-(3,5-difluorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPKHHSBXHWSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591670 | |

| Record name | (3,5-Difluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109346-94-3 | |

| Record name | (3,5-Difluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

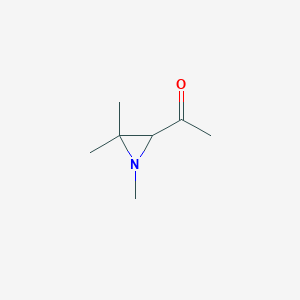

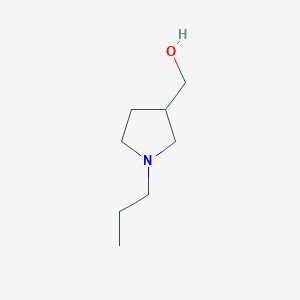

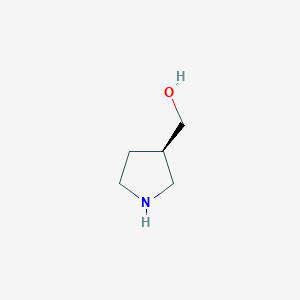

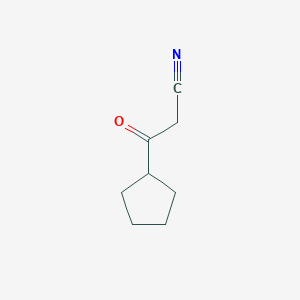

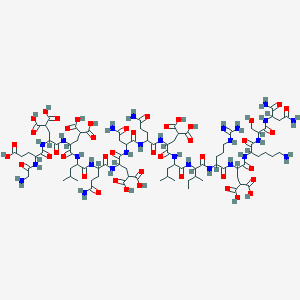

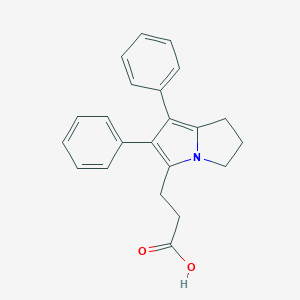

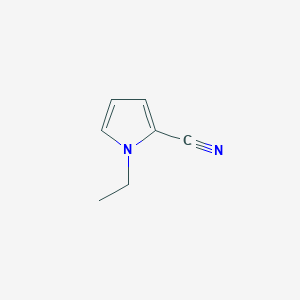

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate](/img/structure/B9460.png)